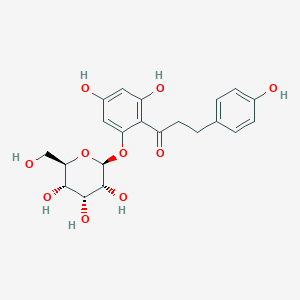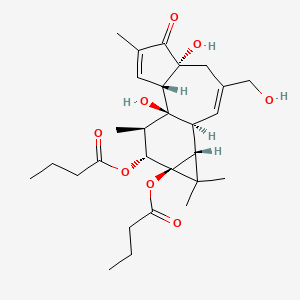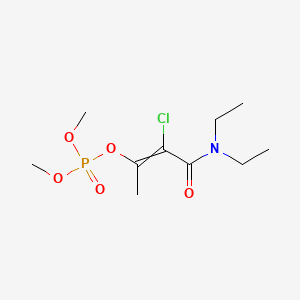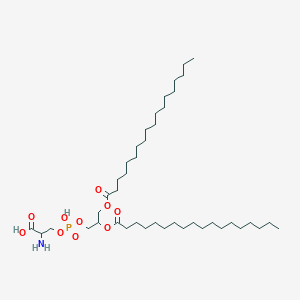![molecular formula C31H40O7 B1677775 2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) CAS No. 78436-02-9](/img/structure/B1677775.png)
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)
描述
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1), also known as laser detection and ranging, is an active remote sensing technology that uses laser light to detect and measure the distance to an object. It operates by emitting laser pulses and measuring the time it takes for the reflected light to return to the sensor. This technology is widely used in various fields, including atmospheric studies, topographic mapping, and autonomous vehicle navigation .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ladar systems involves the integration of several components, including laser sources, detectors, and signal processing units. The laser sources used in ladar systems are typically solid-state lasers, such as neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers, which emit light at specific wavelengths. The detectors are usually photodiodes or photomultiplier tubes that can detect the reflected laser light. The signal processing units are responsible for analyzing the time-of-flight data to determine the distance to the target .
Industrial Production Methods: In industrial settings, ladar systems are produced using advanced manufacturing techniques that ensure high precision and reliability. The production process involves the assembly of laser sources, detectors, and signal processing units into a compact and robust system. Quality control measures are implemented at each stage of production to ensure that the final product meets the required specifications .
化学反应分析
Types of Reactions: 2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) systems do not undergo chemical reactions in the traditional sense, as they are primarily composed of electronic and optical components. the materials used in the construction of ladar systems, such as the laser crystals and photodetectors, may undergo physical and chemical changes over time due to factors such as temperature fluctuations and exposure to environmental conditions .
Common Reagents and Conditions: The materials used in ladar systems are typically chosen for their stability and resistance to environmental factors. For example, Nd:YAG lasers are known for their high thermal conductivity and resistance to thermal shock, making them suitable for use in ladar systems. Photodetectors are often made from materials such as silicon or gallium arsenide, which have high sensitivity to light and good stability under various conditions .
Major Products Formed: The primary output of a ladar system is the distance measurement data, which is used to create detailed maps and models of the target area. This data can be used in various applications, such as topographic mapping, environmental monitoring, and autonomous vehicle navigation .
科学研究应用
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) technology has a wide range of applications in scientific research. In atmospheric studies, ladar systems are used to measure the concentration of gases and aerosols in the atmosphere, providing valuable data for climate research and air quality monitoring. In topographic mapping, ladar systems are used to create high-resolution digital elevation models, which are essential for geological and environmental studies. In the field of autonomous vehicles, ladar systems are used to detect obstacles and navigate complex environments, enabling the development of self-driving cars .
作用机制
The mechanism of action of ladar systems involves the emission of laser pulses and the detection of the reflected light. The time it takes for the laser pulses to travel to the target and back is measured, and this time-of-flight data is used to calculate the distance to the target. The accuracy of ladar measurements depends on factors such as the wavelength of the laser light, the sensitivity of the detectors, and the precision of the signal processing units .
相似化合物的比较
2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1) systems are similar to other remote sensing technologies, such as radar and sonar, in that they use electromagnetic waves to detect and measure the distance to an object. ladar systems use laser light, which has a much shorter wavelength than the radio waves used in radar or the sound waves used in sonar. This allows ladar systems to achieve much higher resolution and accuracy in their measurements. Similar technologies include light detection and ranging (lidar) and radar, each with its own unique advantages and applications .
属性
CAS 编号 |
78436-02-9 |
|---|---|
分子式 |
C31H40O7 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
2-hydroxyethyl 2-hydroxybenzoate;(4R,12S,15S,20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol |
InChI |
InChI=1S/C22H30O3.C9H10O4/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22;10-5-6-13-9(12)7-3-1-2-4-8(7)11/h10-11,16,18-19,23H,5-9,12H2,1-4H3;1-4,10-11H,5-6H2/t16-,18-,19-,21-,22?;/m0./s1 |
InChI 键 |
MMHAJKAESOSRJG-GUFZSZHCSA-N |
SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
手性 SMILES |
CC1=CC(=C2[C@H]3[C@H]4[C@](CC[C@@H]5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
规范 SMILES |
CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O.C1=CC=C(C(=C1)C(=O)OCCO)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Piadar; Ladar; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















